2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate
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Overview
Description
2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-4-quinolinecarboxylic acid with 2-(3-nitroanilino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-Aminoanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate.
Reduction: 2-(3-Nitroanilino)-2-hydroxyethyl 2-phenyl-4-quinolinecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE shares structural similarities with other quinoline derivatives, such as:
- 2-Phenyl-4-quinolinecarboxylic acid.
- 2-(3-Aminoanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate.
- 2-(3-Nitroanilino)-2-hydroxyethyl 2-phenyl-4-quinolinecarboxylate.
Uniqueness
The uniqueness of 2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and quinoline moieties allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C24H17N3O5 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
[2-(3-nitroanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H17N3O5/c28-23(25-17-9-6-10-18(13-17)27(30)31)15-32-24(29)20-14-22(16-7-2-1-3-8-16)26-21-12-5-4-11-19(20)21/h1-14H,15H2,(H,25,28) |
InChI Key |
MKTDLNBUDDLVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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